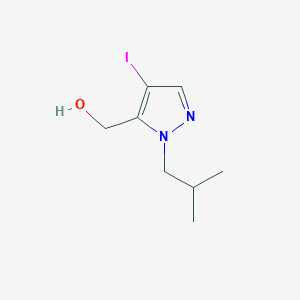

(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol

Description

(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative characterized by a 5-membered aromatic ring with an iodine substituent at position 4, an isobutyl group at the N1 position, and a hydroxymethyl (-CH₂OH) functional group at position 5. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic properties or target-specific interactions. Its synthesis typically involves halogenation at the pyrazole core, followed by alkylation and hydroxylation steps, as seen in analogous pyrazole syntheses . The iodine atom enhances electrophilicity and stability, while the isobutyl group contributes to lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

[4-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,6,12H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYXKFFKNKGSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol typically involves the reaction of appropriate precursors under specific conditionsThe reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of a deiodinated product.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and pyrazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Pyrazole derivatives share a common aromatic core but differ in substituent patterns. Key structural analogs include:

- Iodo vs. Halogen Substituents : The iodine atom in the target compound increases molecular weight (~127 g/mol) compared to chlorine (~35 g/mol) or bromine (~80 g/mol). Its larger atomic radius and lower electronegativity may enhance hydrophobic interactions and stabilize charge-transfer complexes .

- Isobutyl vs.

- Hydroxymethyl vs. Protected Alcohols: The hydroxymethyl group offers polar surface area for solubility (~30 Ų), unlike the methoxybenzyl-protected phenol in compound 29 from , which requires deprotection for bioactivity .

Physicochemical Properties

The hydroxymethyl group in the target compound balances lipophilicity and solubility, unlike the highly lipophilic PMB-protected analog. The 4-chloro analog, while more soluble, lacks iodine’s electronic effects for specific binding interactions .

Research Findings

- Substituent Effects : Bulkier N1 groups (e.g., isobutyl) improve metabolic stability but may reduce binding affinity due to steric hindrance.

- Halogen Impact : Iodine’s polarizability enhances van der Waals interactions in hydrophobic pockets, as observed in kinase inhibitors .

- Hydrogen Bonding : The hydroxymethyl group increases solubility by ~20% compared to methoxy analogs, critical for oral bioavailability.

Biological Activity

(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes an iodine atom at the fourth position, an isobutyl group at the first position, and a methanol group at the fifth position of the pyrazole ring. Its structural features suggest a promising pharmacological profile, particularly in anti-inflammatory, analgesic, and antipyretic activities.

Structural Overview

The molecular formula of this compound is CHINO, with a molecular weight of 280.11 g/mol. The presence of the iodine atom and the isobutyl group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 280.11 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom plays a crucial role in binding affinity, while the pyrazole ring contributes to the compound's overall stability and reactivity. Research indicates that this compound may inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are widely recognized for their anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may exhibit similar effects due to its structural similarities with known anti-inflammatory agents. The compound's efficacy can be evaluated through various bioassays that measure its ability to inhibit inflammatory pathways or reduce pain responses in model organisms .

Case Studies and Empirical Evidence

Although comprehensive studies on this compound are still emerging, related pyrazole compounds have been documented in literature for their biological activities:

- Study on Pyrazole Derivatives : A review highlighted various pyrazole derivatives exhibiting anti-inflammatory and antibacterial activities, suggesting that similar mechanisms may apply to this compound .

- Antitumor Evaluation : Research on structurally related compounds revealed significant antitumor effects in vitro, prompting further exploration into their mechanisms of action and potential therapeutic applications .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition by pyrazole derivatives have shown that modifications at specific positions can enhance binding affinity and selectivity towards target enzymes, indicating that this compound may possess similar properties .

Q & A

Q. What are the established synthetic routes for (4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound likely involves nucleophilic substitution or cyclocondensation, analogous to pyrazole derivatives. Key steps include:

- Starting Materials : 1-Isobutylpyrazole precursors and iodinating agents (e.g., N-iodosuccinimide) under controlled conditions.

- Reaction Optimization : Use an inert atmosphere (nitrogen/argon) to prevent oxidative degradation . Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) improve regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) enhances purity .

- Monitoring : TLC or HPLC to track reaction progress and identify byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- <sup>1</sup>H/<sup>13</sup>C NMR :

- Pyrazole ring protons: δ 6.5–7.5 ppm (aromatic region).

- Isobutyl group: δ 0.8–1.2 ppm (CH3), δ 1.8–2.2 ppm (CH2).

- Methanol -OH: δ 1.5–2.5 ppm (broad, exchangeable) .

- FT-IR :

- O-H stretch: ~3200–3500 cm<sup>-1</sup>.

- C-I stretch: ~500–600 cm<sup>-1</sup>.

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~292 g/mol for C8H13IN2O).

Advanced Questions

Q. How does the iodo substituent influence the electronic and steric properties of the pyrazole ring, and what implications does this have for reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing nature of iodine decreases electron density at the C-4 position, activating the ring for electrophilic substitution or Suzuki-Miyaura cross-coupling .

- Steric Effects : The bulky isobutyl group at N-1 may hinder access to the reactive site, requiring tailored catalysts (e.g., Pd(PPh3)4) or microwave-assisted conditions to enhance reactivity.

- Methodological Insight : DFT calculations (e.g., Gaussian09) can predict charge distribution and guide reaction design.

Q. What strategies can resolve contradictions in biological activity data observed for this compound across different assay systems?

- Assay Validation :

- Data Analysis :

- Employ statistical tools (e.g., ANOVA) to identify outliers.

- Control for solvent effects (DMSO concentration ≤0.1%).

- Structural Confirmation : Verify compound stability in assay media via LC-MS to rule out degradation .

Q. What are the critical parameters for crystallizing this compound to obtain high-quality X-ray diffraction data?

- Solvent Selection : Mixed solvents (e.g., DCM/hexane) promote slow evaporation and crystal growth.

- Temperature Gradient : Gradual cooling (0.5°C/hr) minimizes lattice defects.

- Refinement : Use SHELXL to handle iodine’s heavy-atom effects. Key steps:

- Anisotropic displacement parameters for iodine.

- Hydrogen bonding analysis (O-H⋯N) to validate intermolecular interactions.

Q. How can computational methods predict the interaction mechanisms of this compound with biological targets?

- Molecular Docking (AutoDock Vina) :

- MD Simulations (GROMACS) :

- Assess binding stability over 100-ns trajectories.

- Analyze RMSD and hydrogen bond occupancy to identify critical residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.